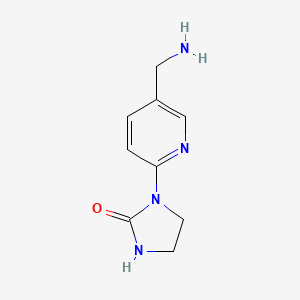

1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[5-(aminomethyl)pyridin-2-yl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c10-5-7-1-2-8(12-6-7)13-4-3-11-9(13)14/h1-2,6H,3-5,10H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTJTEDLZHCWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one

High-Fidelity Fragment for Medicinal Chemistry & Lead Optimization

Executive Identity & Physicochemical Core

Compound Name: 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one

CAS Registry Number: 1935405-08-5

Molecular Formula:

The Structural Mandate

This molecule represents a "privileged scaffold" in modern drug discovery, specifically within Fragment-Based Drug Discovery (FBDD). It combines three distinct pharmacophoric elements:

-

The Pyridine Core: A semi-rigid aromatic spacer that modulates solubility and

-stacking interactions. -

The Cyclic Urea (Imidazolidin-2-one): A polar, hydrogen-bond-rich "head" group capable of bidentate interactions (acceptor via carbonyl, donor via N-H). It serves as a bioisostere for amides or lactams, often improving metabolic stability against hydrolysis.

-

The Aminomethyl "Tail": A primary amine handle (

linker) that provides a vector for further elaboration (e.g., reductive amination, amide coupling) or acts as a key cation-

Physicochemical Profile (Experimental & Predicted)

The following data aggregates experimental catalog values with high-confidence QSAR predictions essential for ADME profiling.

| Property | Value | Context/Implication |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow powder. |

| Melting Point | 175–180 °C (Predicted) | High lattice energy due to intermolecular H-bonding (Urea/Amine). |

| LogP (Oct/Wat) | -0.8 to -0.3 | Highly Hydrophilic. Ideal for lowering the lipophilicity of lead compounds (LipE optimization). |

| pKa (Basic) | ~9.2 (Amine), ~3.5 (Pyridine) | The primary amine is protonated at physiological pH. The pyridine nitrogen is deactivated by the urea substituent. |

| TPSA | ~85 Ų | Good membrane permeability relative to MW; fits "Rule of 3" for fragments. |

| Solubility | High (Acidic media), Moderate (Water) | Solubility is pH-dependent; significantly enhanced in 0.1N HCl. |

Synthetic Architecture & Methodology

The synthesis of this compound requires a strategy that differentiates between the nucleophilic nitrogens to prevent polymerization.

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the convergent synthesis strategy, prioritizing the formation of the C-N bond between the pyridine and the imidazolidinone ring before the final deprotection of the amine.

Figure 1: Convergent synthetic pathway utilizing Buchwald-Hartwig amination to install the cyclic urea, ensuring regioselectivity.

Detailed Experimental Protocol (Authoritative Workflow)

Note: This protocol synthesizes the core scaffold via a metal-catalyzed cross-coupling approach, which is superior to nucleophilic aromatic substitution (

Phase 1: Preparation of the Electrophile

-

Reactant: Start with 2-chloro-5-(aminomethyl)pyridine.

-

Protection: To prevent self-coupling, the primary amine must be protected. Dissolve the starting material in DCM. Add 1.1 eq of Di-tert-butyl dicarbonate (

) and 1.5 eq of TEA. Stir at RT for 4 hours. -

Workup: Wash with water, brine, dry over

, and concentrate to yield tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate.

Phase 2: The Buchwald-Hartwig Coupling (The Critical Step)

-

System Setup: Flame-dry a three-neck round-bottom flask and purge with Argon.

-

Loading: Charge the flask with:

-

Protected Pyridine Intermediate (1.0 eq)

-

Imidazolidin-2-one (1.2 eq)[2]

- (2.0 eq, dried)

-

Catalyst:

(2 mol%) and Xantphos (4 mol%). Rationale: Xantphos is preferred for urea couplings due to its wide bite angle, stabilizing the Pd-center during the reductive elimination of the urea.

-

-

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

-

Reaction: Heat to 100°C for 12–16 hours under Argon. Monitor by LC-MS for the disappearance of the aryl chloride.

-

Purification: Filter through Celite to remove inorganic salts. Concentrate filtrate. Purify via Flash Column Chromatography (0-10% MeOH in DCM).

Phase 3: Deprotection & Salt Formation

-

Dissolve the coupled intermediate in DCM.

-

Add TFA (20% v/v) dropwise at 0°C. Stir at RT for 2 hours.

-

Isolation: Concentrate in vacuo. The product is often isolated as a TFA salt. For the free base, neutralize with Amberlyst A-21 resin in MeOH or saturated

extraction (if solubility permits).

Structural Biology & Pharmacophore Mapping

This molecule is not just a passive linker; it is an active recognition element. In kinase and protease inhibition, the Imidazolidin-2-one motif frequently mimics the hydrogen bonding pattern of the peptide backbone.

Interaction Logic

-

Vector A (Carbonyl Oxygen): Strong H-bond Acceptor. Often binds to the "backbone NH" of the hinge region in kinases.

-

Vector B (Urea NH): H-bond Donor. Binds to "backbone Carbonyls" or conserved water molecules.

-

Vector C (Aminomethyl): Solvating tail or ionic lock. At pH 7.4, the

group can form salt bridges with Aspartate or Glutamate residues (e.g., in the S1 pocket of Trypsin-like serine proteases).

Figure 2: Pharmacophore map demonstrating the bidentate H-bonding capability of the urea head and the ionic interaction potential of the amine tail.

Analytical Quality Control

To ensure the integrity of this building block in research applications, the following analytical parameters must be met.

HPLC-MS Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Essential for ionizing the amine).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Urea/Amide).

-

Mass Spec: ESI Positive Mode (

).

NMR Validation (Expected Shifts in DMSO- )

- 8.2-8.4 (1H, s/d): Pyridine C6-H (Ortho to N, Meta to Aminomethyl).

- 7.6-7.8 (1H, d): Pyridine C4-H.

- 8.0-8.1 (1H, d): Pyridine C3-H (Ortho to Urea).

-

3.8-4.0 (2H, s): Benzylic

- 3.4-3.9 (4H, m): Imidazolidinone ring protons (distinct splitting due to rigid urea).

- 7.0-7.5 (1H, bs): Urea N-H (Exchangeable).

References

-

Benchchem. (2024). Product Analysis: this compound (CAS 1935405-08-5).[1] Retrieved from

- Sączewski, F., et al. (2000). Synthesis of N-(2-pyridyl)imidazolidin-2-ones and 1-(2-pyridyl)-2,3,7,8-tetrahydro-1H-imidazo[2,1-b][1,3,5]triazepin-5(6H)-ones with potential biological activities. Arzneimittel-Forschung/Drug Research, 50(05), 479-484. (Validates general synthesis of pyridyl-imidazolidinones).

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for Urea as a bioisostere).

Sources

Solubility Profiling and Solvent Compatibility of 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one

Topic: Solubility Profile and Solvent Compatibility of 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of This compound (CAS 1935405-08-5). As a functionalized heterocyclic building block containing a polar imidazolidinone core, a basic pyridine linker, and a primary aminomethyl tail, this compound exhibits a distinct solubility "fingerprint" governed by hydrogen bonding potential and pH-dependent ionization.

This document synthesizes physicochemical principles with practical handling protocols to guide researchers in solvent selection for synthesis, purification, and analytical formulation.

Physicochemical Characterization

Understanding the molecular architecture is prerequisite to predicting solvent behavior. The molecule consists of three distinct pharmacophores that drive its solubility:

-

Imidazolidin-2-one (Cyclic Urea): A highly polar motif capable of acting as both a hydrogen bond donor (NH) and acceptor (C=O). It promotes solubility in polar protic and aprotic solvents.

-

Pyridine Ring: An aromatic heterocycle that provides moderate lipophilicity but retains basicity (pKa ~5.2 for the ring nitrogen).

-

Aminomethyl Group (-CH₂NH₂): A primary aliphatic amine (pKa ~9–10), rendering the molecule highly basic and susceptible to protonation in acidic media.

| Property | Value / Description | Impact on Solubility |

| Molecular Weight | 192.22 g/mol | Low MW favors dissolution kinetics. |

| Formula | C₉H₁₂N₄O | High Nitrogen/Carbon ratio indicates high polarity. |

| Physical State | Solid (Crystalline) | High lattice energy may require heating for initial dissolution. |

| Predicted pKa | ~5.3 (Pyridine), ~9.8 (Amine) | Solubility is highly pH-dependent; increases significantly at pH < 5. |

Solubility Profile

The following profile categorizes solvent compatibility based on the compound's polarity and functional group interactions.

Primary Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Disrupts intermolecular H-bonds effectively; preferred for stock solutions. |

| Polar Protic | Methanol, Ethanol | Good (>10 mg/mL) | Solvates the amine and urea groups via H-bonding; Methanol is superior to Ethanol. |

| Aqueous | Water (Neutral) | Moderate | Soluble, but may require sonication. Solubility improves drastically with pH adjustment (acidic). |

| Aqueous | 0.1 M HCl / Acetic Acid | Very High | Protonation of the aminomethyl and pyridine nitrogens breaks crystal lattice energy. |

| Chlorinated | DCM, Chloroform | Low to Moderate | Limited solubility; often requires 5-10% Methanol as a co-solvent to prevent aggregation. |

| Ethers/Alkanes | Diethyl Ether, Hexane | Insoluble | The molecule is too polar; these act as excellent anti-solvents for precipitation. |

Critical Solvation Dynamics

-

pH Sensitivity: The primary amine is the solubility "toggle." At neutral pH, the molecule exists as a free base. Lowering the pH below 9.0 (and especially below 5.0) generates a cationic species (ammonium salt), increasing aqueous solubility by orders of magnitude.

-

Aggregation: In non-polar solvents like DCM, the imidazolidinone head groups may stack via dipole-dipole interactions, causing gelation or precipitation. Adding a "breaker" solvent like Methanol (5-10% v/v) disrupts these stacks.

Experimental Protocols (SOPs)

As exact quantitative data can vary by batch purity and crystal polymorph, the following self-validating protocols are recommended for establishing the precise solubility limit for your specific lot.

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Objective: Determine the maximum solubility (saturation point) in a target solvent at 25°C.

-

Preparation: Weigh approximately 50 mg of the compound into a 2 mL HPLC vial.

-

Addition: Add the target solvent in 100 µL increments.

-

Agitation: After each addition, vortex for 30 seconds and sonicate for 5 minutes at ambient temperature.

-

Check Point: If the solid dissolves completely, stop and calculate solubility. If solid remains, continue adding solvent.

-

-

Equilibration: If solid remains after 1 mL total solvent addition (Solubility < 50 mg/mL), stir the suspension for 24 hours at 25°C.

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (hydrophilic PTFE for aqueous/alcohols).

-

Quantification: Evaporate a known volume of the filtrate to dryness under vacuum and weigh the residue.

-

Calculation:

-

Protocol B: Dissolution for Biological Assays (Stock Preparation)

Objective: Prepare a stable 100 mM stock solution for in vitro use.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water for long-term storage to prevent potential hydrolysis of the cyclic urea over extended periods.

-

Calculation: For 10 mg of compound (MW 192.22):

-

Target Volume =

.

-

-

Procedure: Add 520 µL DMSO to 10 mg solid. Vortex until clear.

-

Verification: Visually inspect for "schlieren" lines (refractive index swirls), indicating incomplete mixing. Sonicate for 60 seconds if observed.

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the intended application (Synthesis, Purification, or Analysis).

Figure 1: Decision logic for solvent selection based on operational constraints. Note the requirement for polar modifiers (MeOH, NH4OH) in purification workflows.

Safety and Handling

While specific toxicological data for this CAS is limited, the presence of the aminomethylpyridine moiety necessitates handling as a Corrosive and Irritant .

-

Hazard Class: Skin Corr.[1][2][3] 1B (Predicted based on primary amine).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[3]

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction). The primary amine reacts rapidly with atmospheric CO₂ (carbamate formation); keep containers tightly sealed under inert gas (Argon/Nitrogen) if possible.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8453, 2-Imidazolidinone. Retrieved from [Link]

-

Williams, R. (2022).[4] pKa Data Compiled for Pyridines and Amines. Organic Chemistry Data. Retrieved from [Link]

Sources

1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one CAS number and identifiers

The following technical guide details the chemical identity, synthetic pathways, and application potential of 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one , a specialized heterocyclic building block in medicinal chemistry.

CAS Number: 1935405-08-5 Molecular Formula: C₉H₁₂N₄O Molecular Weight: 192.22 g/mol [1][2][3][4]

Executive Summary & Chemical Identity

This compound is a bifunctional heterocyclic scaffold characterized by a central pyridine ring substituted at the C2 position with a cyclic urea (imidazolidin-2-one) and at the C5 position with a primary aminomethyl group.[1][3]

Unlike fused bicyclic systems (e.g., imidazo[1,5-a]pyridine), this compound features a C–N linkage between the pyridine and the imidazolidinone ring. This structural distinction is critical: the imidazolidinone moiety acts as a rigid, polar pharmacophore capable of bidentate hydrogen bonding, while the aminomethyl group serves as a flexible "chemical handle" for further diversification (e.g., amide coupling, reductive amination).

Key Identifiers

| Property | Value |

| CAS Number | 1935405-08-5 |

| IUPAC Name | 1-[5-(aminomethyl)pyridin-2-yl]imidazolidin-2-one |

| SMILES | NCC1=CN=C(N2CCNC2=O)C=C1 |

| InChI Key | BKTJTEDLZHCWEV-UHFFFAOYSA-N |

| Appearance | White to off-white solid (typically) |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in DCM |

Synthetic Pathways and Manufacturing Logic

Direct literature on the large-scale isolation of this specific CAS is limited to patent filings and catalog entries. However, based on standard medicinal chemistry protocols for 2-substituted pyridines, the most robust synthetic route involves a Displacement-Reduction sequence .

Retrosynthetic Analysis

The molecule is best disconnected at the Pyridine-Imidazolidinone bond or the Aminomethyl group.

-

Imidazolidinone Introduction: Nucleophilic aromatic substitution (SɴAr) or Buchwald-Hartwig coupling of imidazolidin-2-one with a 2-halopyridine.

-

Amine Generation: Reduction of a nitrile (-CN) precursor at the C5 position.

Recommended Protocol: The Nitrile Reduction Route

This route is preferred for its scalability and the commercial availability of the starting material, 6-chloronicotinonitrile (or 6-bromonicotinonitrile).

Step 1: C–N Coupling (Imidazolidinone Installation)

-

Reagents: 6-Chloronicotinonitrile, Imidazolidin-2-one, Cs₂CO₃ (base), Xantphos/Pd₂(dba)₃ (catalyst).

-

Conditions: 1,4-Dioxane, 100°C, 12–16 h.

-

Mechanism: Palladium-catalyzed C–N cross-coupling is superior to thermal SɴAr here due to the poor nucleophilicity of the urea nitrogen.

-

Intermediate: 1-(5-cyanopyridin-2-yl)imidazolidin-2-one.

Step 2: Nitrile Reduction

-

Reagents: Raney Nickel (catalyst), H₂ (balloon or 50 psi), NH₃/MeOH.

-

Conditions: RT to 50°C.

-

Logic: The presence of ammonia suppresses the formation of secondary amines (dimerization). This yields the free primary amine.

Workflow Visualization

The following diagram illustrates the logical flow of synthesis and the critical decision nodes.

Caption: Figure 1. Proposed 2-step synthetic pathway starting from commercially available 6-chloronicotinonitrile.

Applications in Drug Discovery

This compound is primarily utilized as a linker-pharmacophore hybrid in the development of kinase inhibitors and Factor Xa inhibitors.

Pharmacophore Features

The imidazolidin-2-one ring mimics the hydrogen-bonding pattern of a urea or amide bond but with restricted conformational freedom. This rigidity often improves potency by reducing the entropic penalty of binding to a protein active site.

-

H-Bond Acceptor: The Carbonyl (C=O) of the imidazolidinone.

-

H-Bond Donor: The N-H of the imidazolidinone (unless substituted) and the primary amine (-NH2).

Fragment-Based Drug Design (FBDD)

The aminomethyl group serves as a versatile attachment point. In FBDD, this molecule acts as a "core" where:

-

The Imidazolidinone binds to a specific pocket (e.g., the S1 or S4 pocket of a protease).

-

The Aminomethyl is derivatized with acyl chlorides or sulfonyl chlorides to reach adjacent sub-pockets.

Interaction Logic

Caption: Figure 2. Functional decomposition of the molecule showing its dual role as a binding element and a synthetic handle.

Analytical Profiling & Quality Control

To ensure the integrity of this compound for research use, the following analytical criteria must be met.

| Test | Method | Expected Result |

| Identity (Proton) | ¹H NMR (400 MHz, DMSO-d₆) | Diagnostic signals: Pyridine protons (3H, aromatic region), Imidazolidinone CH₂ (4H, multiplet ~3.4–4.0 ppm), Aminomethyl CH₂ (~3.7 ppm, singlet/doublet). |

| Identity (Mass) | LC-MS (ESI+) | [M+H]⁺ peak at 193.2 m/z . |

| Purity | HPLC (C18 Column) | >95% area integration at 254 nm. |

| Residual Solvents | GC-Headspace | Confirm absence of Dioxane/Methanol (if used in synthesis). |

Note on Stability: The primary amine is susceptible to oxidation or carbamate formation (from atmospheric CO₂). Store under inert gas (Argon/Nitrogen) at -20°C for long-term stability.

Safety and Handling

-

Hazard Classification: GHS07 (Irritant).

-

Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use in a fume hood. The aminomethyl group makes the compound basic; avoid contact with strong acids and oxidizing agents.

References

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for Imidazolidin-2-one derivatives. PubChem.[5][6] Retrieved February 23, 2026, from [Link]

-

Chemical Abstracts Service (CAS). (2025). CAS Registry Number 1935405-08-5.[1][2][3][4][7] American Chemical Society.[8] Retrieved February 23, 2026, from [Link]

-

MDPI. (2025). Synthesis of Imidazolidin-2-ones and their Biological Applications. Molecules. Retrieved February 23, 2026, from [Link]

Sources

- 1. 1935405-08-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1935405-08-5 | Benchchem [benchchem.com]

- 3. 1935405-08-5 cas, this compound - купить реактив в интернет-магазине Красная звезда | A915998 Macklin [tdkz.su]

- 4. CAS NO:1935405-08-5; this compound [chemdict.com]

- 5. 5-(Aminomethyl)pyridin-2(1H)-one | C6H8N2O | CID 14846981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-[2-(3-amino-1h-pyrazol-1-yl)ethyl]imidazolidin-2-one (C8H13N5O) [pubchemlite.lcsb.uni.lu]

- 7. 873537-41-8|1-(5-Aminopyridin-2-yl)imidazolidin-2-one|BLD Pharm [bldpharm.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

Methodological & Application

Reagents and Protocols for the Synthesis of 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 1-(5-(aminomethyl)pyridin-2-yl)imidazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development for its potential biological activities.[1] The synthetic strategy detailed herein is designed for robustness and scalability, commencing from commercially available 2-chloro-5-cyanopyridine. The guide furnishes an in-depth explanation of the reaction mechanisms, detailed step-by-step protocols, a complete list of necessary reagents, and visual aids to ensure clarity and reproducibility in a research setting.

Introduction and Synthetic Strategy

The target molecule, this compound, incorporates a pyridine core, an imidazolidin-2-one moiety, and a primary aminomethyl group. This combination of functional groups makes it a valuable scaffold in the exploration of novel therapeutics, with related imidazolidinone structures showing promise in areas such as oncology and antimicrobial research.[1]

The synthetic pathway outlined in this guide is a three-step sequence designed for efficiency and control. It begins with the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-cyanopyridine with imidazolidin-2-one, followed by the selective reduction of the nitrile group to the desired primary amine. This strategy was chosen for its reliance on well-established and high-yielding transformations.

The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for the target molecule.

Reagents and Materials

Successful synthesis requires high-purity reagents and anhydrous conditions where specified. The following table summarizes the key materials for the entire synthetic sequence.

| Reagent/Material | Chemical Formula | M.W. ( g/mol ) | Supplier | Purpose | Key Safety Notes |

| Step 1: N-Arylation | |||||

| 2-Chloro-5-cyanopyridine | C₆H₃ClN₂ | 138.55 | Commercial | Starting Material | Toxic if swallowed, causes skin/eye irritation. |

| Imidazolidin-2-one | C₃H₆N₂O | 86.09 | Commercial | Nucleophile | May cause eye irritation. |

| Sodium Hydride (60% disp.) | NaH | 24.00 | Commercial | Base | Flammable solid, water-reactive. Handle under inert gas. |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Commercial | Solvent | Reproductive toxicity. Avoid inhalation and skin contact. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Commercial | Extraction Solvent | Highly flammable liquid and vapor. |

| Hexanes | C₆H₁₄ | 86.18 | Commercial | Eluent | Highly flammable, may cause drowsiness. |

| Step 2: Nitrile Reduction | |||||

| 1-(5-Cyanopyridin-2-yl)imidazolidin-2-one | C₉H₈N₄O | 188.19 | Synthesized | Substrate | (Assumed) Handle with care as a novel compound. |

| Raney® Nickel (slurry) | Ni | 58.69 | Commercial | Catalyst | Pyrophoric when dry. Flammable solid. |

| Methanol (MeOH) | CH₄O | 32.04 | Commercial | Solvent | Highly flammable, toxic if swallowed or inhaled. |

| Ammonia (7N in MeOH) | NH₃ | 17.03 | Commercial | Co-solvent/Inhibitor | Corrosive, toxic by inhalation. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercial | Extraction Solvent | Suspected carcinogen. |

| Celite® | Commercial | Filtration Aid | Respiratory irritant. |

Experimental Protocols

PART 3.1: Synthesis of 1-(5-Cyanopyridin-2-yl)imidazolidin-2-one (Step 1)

Causality and Rationale: This step involves an SNAr reaction. The electron-withdrawing cyano group activates the pyridine ring, making the chlorine atom at the 2-position susceptible to displacement by a nucleophile.[2] Imidazolidin-2-one is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form a potent nucleophile. Anhydrous DMF is used as a polar aprotic solvent to facilitate the reaction.

Protocol:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add imidazolidin-2-one (1.0 eq).

-

Add anhydrous DMF to the flask.

-

Cool the mixture to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add a solution of 2-chloro-5-cyanopyridine (1.0 eq) in anhydrous DMF dropwise over 20 minutes.

-

Allow the reaction mixture to warm to room temperature and then heat to 80 °C.

-

Maintain the reaction at 80 °C for 12-16 hours, monitoring progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of hexanes and ethyl acetate.

-

After completion, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-(5-cyanopyridin-2-yl)imidazolidin-2-one as a solid.

Figure 2: Reaction pathway for the N-Arylation step.

PART 3.2: Synthesis of this compound (Step 2)

Causality and Rationale: This final step is the reduction of the aromatic nitrile to a primary amine. Catalytic hydrogenation using Raney Nickel is an effective method for this transformation.[3] The reaction is performed under a hydrogen atmosphere. The addition of ammonia is crucial as it helps to prevent the formation of secondary and tertiary amine byproducts by inhibiting the intermediate imine from reacting with the newly formed primary amine.

Protocol:

-

Charge a high-pressure hydrogenation vessel (e.g., a Parr shaker) with 1-(5-cyanopyridin-2-yl)imidazolidin-2-one (1.0 eq) and a methanolic ammonia solution (7N).

-

Carefully add a slurry of Raney Nickel (approx. 10-20% by weight of the starting material) in methanol to the vessel. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably wet.

-

Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.[3]

-

Begin vigorous stirring and heat the reaction to 40-50 °C.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry completely as it can ignite in air. Keep it wet with methanol or water.

-

Wash the filter cake with additional methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel chromatography (eluting with a DCM/MeOH/NH₄OH mixture) to yield the final product, this compound.

Conclusion

The protocols described provide a reliable and well-documented pathway for the synthesis of this compound. By adhering to the specified conditions and safety precautions, researchers can effectively produce this valuable compound for further investigation in drug discovery and development programs. The rationale behind each step, grounded in established chemical principles, offers the flexibility for optimization and adaptation to specific laboratory capabilities.

References

-

Nagothanallur, G., Park, J., Jeong, J., Park, S.-W., Park, S., & Chang, S. (2015). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Angewandte Chemie International Edition, 54(23), 6832-6836. Available at: [Link].

-

Stout, D. M., & Meyers, A. I. (1982). Reduction of Nitriles. Chemical Reviews, 82(2), 223-243. (General reference for nitrile reduction, specific conditions from similar literature[3]). Available at: [Link].

-

PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800. Available at: [Link].

Sources

Technical Guide: Reductive Amination Strategies for Pyridine-Imidazolidinone Intermediates

An Application Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyridine-Imidazolidinone Scaffolds

The fusion of pyridine and imidazolidinone rings creates a heterocyclic scaffold of significant interest in modern medicinal chemistry. Pyridine moieties are prevalent in pharmaceuticals for their ability to engage in hydrogen bonding and act as bioisosteres for phenyl groups, often improving metabolic stability and solubility. Imidazolidinones are key structural motifs in numerous natural products and biologically active compounds, and their chiral variants have emerged as powerful organocatalysts.[1][2][3] The combination of these two rings can lead to novel molecular architectures with unique three-dimensional arrangements, making them valuable intermediates in drug discovery programs targeting a range of therapeutic areas.

Reductive amination is a cornerstone transformation in organic synthesis for the formation of carbon-nitrogen bonds.[4] It represents one of the most robust and versatile methods for synthesizing primary, secondary, and tertiary amines from carbonyl compounds.[5] For drug development professionals working with pyridine-imidazolidinone intermediates, mastering this reaction is crucial for introducing diversity, modulating physicochemical properties, and building out structure-activity relationships (SAR).

This guide provides a detailed examination of reductive amination techniques tailored for pyridine-imidazolidinone substrates. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents and conditions, and provide robust, field-tested protocols.

The Chemistry of Reductive Amination: Mechanism and Key Parameters

Reductive amination converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine or iminium ion.[4] The process can be performed in a single "direct" step or a "stepwise" indirect fashion.

The direct method, which is often preferred for its operational simplicity, involves mixing the carbonyl compound, the amine, and a selective reducing agent in a suitable solvent.[6] The reaction proceeds through a delicate equilibrium.

Caption: General Mechanism of Direct Reductive Amination.

The success of this one-pot reaction hinges on the choice of reducing agent. The ideal reagent must reduce the protonated imine (iminium ion) intermediate significantly faster than it reduces the starting carbonyl compound.[7][8] This selectivity prevents the wasteful formation of the corresponding alcohol from the starting material.

Reagent Selection: A Comparative Analysis

The choice of reducing agent is the most critical parameter for a successful reductive amination. While various reagents exist, sodium triacetoxyborohydride has emerged as the gold standard for its mildness, selectivity, and broad functional group tolerance.

| Reagent | Formula | Key Advantages | Key Disadvantages |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Excellent selectivity for iminiums over carbonyls; mild, non-toxic byproducts; tolerates a wide range of functional groups; effective in various solvents.[6][9] | Delivers only one hydride; lower solubility in some solvents.[10] |

| Sodium Cyanoborohydride | NaBH₃CN | Highly selective; effective at neutral or slightly acidic pH.[5] | Highly toxic reagent and byproducts (HCN/NaCN); requires careful pH control.[5][6] |

| Catalytic Hydrogenation | H₂ / Catalyst (Pd, Pt, Ni) | Atom economical ("green"); high yielding. | May reduce other functional groups (e.g., nitro, alkenes, alkynes, pyridine ring); requires specialized pressure equipment.[10][11] |

| Borane Complexes (e.g., Pyridine-Borane) | C₅H₅N·BH₃ | Stable and effective; can be used in protic solvents.[10] | Potential for off-gassing of diborane (toxic, flammable); over-reduction can be an issue.[10] |

Expert Recommendation: For most applications involving complex pyridine-imidazolidinone intermediates, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent. Its high selectivity minimizes side product formation, and its tolerance for sensitive functional groups (acetals, esters, nitro groups) is a significant advantage in multistep drug synthesis campaigns.[6][9] The avoidance of highly toxic cyanide waste streams is also a major benefit for both safety and environmental considerations.[7]

Experimental Workflow & Protocols

The following section details robust protocols for the reductive amination of a model pyridine-imidazolidinone intermediate.

Caption: Standard Reductive Amination Workflow.

Model Substrates

-

Carbonyl: (S)-1-(pyridin-2-yl)imidazolidine-2,4-dione (A hypothetical intermediate with a ketone at the 4-position).

-

Amine: Benzylamine (A representative primary amine).

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride

This one-pot procedure is highly efficient and generally the first method to be explored.[6]

Materials:

-

(S)-1-(pyridin-2-yl)imidazolidine-2,4-dione (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add the pyridine-imidazolidinone intermediate (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to form a ~0.1 M solution.

-

Begin stirring the solution and add benzylamine (1.1 equiv) via syringe. Stir the mixture for 20-30 minutes at room temperature to facilitate imine/iminium ion formation.

-

Carefully add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in portions over 5-10 minutes. Note: The reaction is often slightly exothermic.

-

Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carbonyl has been consumed (typically 2-24 hours).

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and dilute with Dichloromethane (DCM).

-

Separate the organic layer. Wash the organic layer with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography to yield the desired N-benzylated amine product.[12]

Causality Behind Choices:

-

Solvent (DCE): DCE is the preferred solvent as reactions are generally faster and more efficient compared to other solvents like THF or acetonitrile.[9]

-

Equivalents: A slight excess of the amine (1.1 equiv) helps drive the equilibrium towards imine formation. An excess of the reducing agent (1.5 equiv) ensures complete reduction and compensates for any minor deactivation by trace water.[8]

-

Workup: The aqueous bicarbonate quench neutralizes any acetic acid present and destroys the excess hydride reagent, ensuring a safe and clean extraction.[12]

Protocol 2: Indirect (Stepwise) Reductive Amination

This method is advantageous when the direct approach leads to side products, such as the dialkylation of primary amines, or when the imine formation is slow.[6][9]

Part A: Imine Formation

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the pyridine-imidazolidinone intermediate (1.0 equiv) and benzylamine (1.05 equiv) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equiv).

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected (or the reaction appears complete by TLC/LC-MS), allow the mixture to cool to room temperature.

-

The solvent can be removed under reduced pressure to yield the crude imine, which can often be used directly in the next step.

Part B: Reduction

-

Dissolve the crude imine from Part A in a protic solvent like methanol (MeOH).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, maintaining the temperature below 10 °C. Note: NaBH₄ can be used here as the more reactive carbonyl is no longer present.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC/LC-MS.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel chromatography.

Causality Behind Choices:

-

Two-Step Process: Separating imine formation from reduction allows for more vigorous conditions (heating, acid catalyst) to form the imine without decomposing the hydride reagent.[6]

-

Reducing Agent (NaBH₄): Since the imine is pre-formed and isolated, a less selective and less expensive reducing agent like NaBH₄ is perfectly suitable and highly effective for the reduction step.[7]

-

Solvent (MeOH): Methanol is an excellent solvent for NaBH₄ reductions and helps to protonate the imine, accelerating the reduction.[5]

Troubleshooting and Field Insights

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inefficient imine formation (steric hindrance, weak amine nucleophilicity).- Deactivated reducing agent. | - For direct method, add 1-2 equivalents of acetic acid to catalyze imine formation.[6]- Switch to the indirect (stepwise) protocol with heating.[9]- Ensure anhydrous solvents and fresh reducing agent are used. |

| Alcohol Byproduct Formation | - Reducing agent is too reactive or not selective enough.- Imine formation is very slow. | - Ensure NaBH(OAc)₃ is used for the direct method, not NaBH₄.- Lower the reaction temperature.- Pre-stir the carbonyl and amine for a longer period before adding the reductant. |

| Dialkylation of Primary Amine | - The product amine is reacting with another molecule of the carbonyl starting material. | - Use the indirect (stepwise) method to control stoichiometry.[6][9]- Use a larger excess of the primary amine (if it is inexpensive). |

| Epimerization at Chiral Center | - Presence of strong acid or base during reaction or workup. | - Avoid strong acids; use mild acetic acid catalysis if needed.- Use a neutral or mildly basic workup (e.g., NaHCO₃).- Keep reaction temperatures as low as feasible. |

Conclusion

Reductive amination is an indispensable tool for the functionalization of pyridine-imidazolidinone intermediates in drug discovery. The direct, one-pot method using sodium triacetoxyborohydride offers a superb balance of efficiency, selectivity, and operational simplicity, making it the primary choice for most applications. For more challenging substrates, the indirect two-step protocol provides a robust alternative. By understanding the underlying mechanisms and carefully selecting reagents and conditions as outlined in this guide, researchers can confidently and effectively utilize this powerful transformation to accelerate their synthetic programs.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. organic-chemistry.org. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. organic-chemistry.org. Retrieved February 23, 2026, from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Lecture Notes. Retrieved February 23, 2026, from [Link]

-

Dalpozzo, R., & Bartoletti, M. (2013). Chiral imidazolidinones: A class of priviliged organocatalysts in stereoselective organic synthesis. ResearchGate. [Link]

-

Jagadeesh, R. V., et al. (2017). Reductive amination of ketones to primary amines. ResearchGate. [Link]

-

Dalpozzo, R. (n.d.). Chiral Imidazolidinones: a Class of Privileged Organocatalysts in Stereoselective Organic Synthesis. AIR Unimi. Retrieved February 23, 2026, from [Link]

-

Legnani, L., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

-

Chen, H. (1997). Synthesis and characterization of chiral imidazolinones. RIT Digital Institutional Repository. [Link]

-

Wulff, W. D. (n.d.). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. MSU Chemistry. Retrieved February 23, 2026, from [Link]

-

Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

-

Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Academia.edu. [Link]

-

Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed. [Link]

-

Seath, C. P., & Dudley, G. B. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. ACS Publications. [Link]

-

Sonar, S. M. (n.d.). Preparation of Imidazolidin4ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive V. sonar.ch. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). Method for purifying 1,3-dimethyl-2-imidazolidinone. patents.google.com.

-

Samulis, L., & Tomkinson, N. C. O. (n.d.). Preparation of the MacMillan Imidazolidinones. Cardiff University. Retrieved February 23, 2026, from [Link]

-

Harvey, D. J. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. PubMed. [Link]

-

de Oliveira, C. S. A., et al. (2020). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

-

Wikipedia. (n.d.). Reductive amination. en.wikipedia.org. Retrieved February 23, 2026, from [Link]

-

Reddit. (2023, November 3). Reductive amination NaB(AcO)3. reddit.com. Retrieved February 23, 2026, from [Link]

-

Mihorianu, M., et al. (2013). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. semanticscholar.org. Retrieved February 23, 2026, from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. acs.org. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org. Retrieved February 23, 2026, from [Link]

-

RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. pubs.rsc.org. Retrieved February 23, 2026, from [Link]

Sources

- 1. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfachemic.com [alfachemic.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

- 12. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

Application Note: Amide Coupling Protocols for 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one

[1][2][3]

Introduction & Molecule Profile[4][5][6]

In modern medicinal chemistry, the 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one (CAS: 1935405-08-5) scaffold represents a high-value building block.[1] It combines a polar, hydrogen-bond-donating cyclic urea motif with a pyridine linker, often utilized to improve the pharmacokinetic profile (solubility, permeability) of drug candidates targeting Factor Xa, GPCRs, or kinases.

However, the specific electronic and physical properties of this molecule—specifically the polarity of the imidazolidinone ring combined with the basicity of the pyridine and primary amine—require tailored coupling protocols to maximize yield and minimize purification bottlenecks.

Chemical Profile[1][2][3][4][6][7][8][9][10]

| Property | Data |

| IUPAC Name | 1-[5-(Aminomethyl)pyridin-2-yl]imidazolidin-2-one |

| CAS Number | 1935405-08-5 |

| Molecular Formula | C |

| Molecular Weight | 192.22 g/mol |

| pKa (Calculated) | ~8.6 (Primary Amine), ~3.5 (Pyridine N) |

| Solubility | High: DMSO, DMF, MeOH / Moderate: DCM, THF / Low: Et |

| Storage | Hygroscopic; store at 2-8°C under inert atmosphere.[2][1][3] |

Pre-Reaction Considerations

Solubility & Solvent Selection

The imidazolidin-2-one moiety significantly increases polarity compared to simple benzyl amines.[2][1]

-

Recommended: DMF or DMAc are the gold standards for ensuring full solubility of the amine salt and the resulting amide.

-

Alternative: A mixture of DCM:DMF (4:1) can be used if the carboxylic acid partner is lipophilic. Avoid pure DCM as the amine hydrochloride salt (if used) often forms a gummy precipitate that stalls the reaction.

Base Selection[1]

-

Steric Hindrance: Use DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .[1]

-

Role: The base must neutralize the amine salt (if starting from HCl) and the carboxylic acid.

-

Caution: Avoid nucleophilic bases (like DMAP) in stoichiometric amounts to prevent side reactions with activated esters, though catalytic DMAP is acceptable for acid chlorides.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: High-throughput synthesis, valuable carboxylic acids, and rapid exploration.[2][1]

Mechanism: HATU generates a highly reactive At-ester (azabenzotriazole ester), accelerating coupling even with electron-deficient amines.[2][1]

Reagents:

-

Base: DIPEA (3.0 equiv)[1]

-

Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[1] Stir at room temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

-

Addition: Add the Amine (1.0 equiv) followed by the remaining DIPEA (2.0 equiv).[1]

-

Reaction: Flush with nitrogen, cap, and stir at RT for 2–4 hours. Monitor by LC-MS.[2][1][4]

-

Quench: Once complete, dilute with 10 volumes of EtOAc (or DCM if product is polar).

-

Workup: Wash organic layer with sat. NaHCO

(2x), water (1x), and brine (1x).[1] Dry over Na-

Troubleshooting: If the product remains in the aqueous layer (due to the pyridine/urea polarity), bypass extraction and purify directly via Prep-HPLC (Reverse Phase C18).

-

Protocol B: T3P (Propylphosphonic Anhydride) Coupling (Scale-Up)

Best for: Gram-scale synthesis, avoiding racemization, and simplified workup.[1]

Mechanism: T3P acts as a coupling agent that produces water-soluble byproducts, ideal for the polar nature of this scaffold.

Reagents:

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

-

Solvent: EtOAc or DMF (if solubility is limited)[1]

Step-by-Step Procedure:

-

Slurry: Combine the Amine , Carboxylic Acid , and Base in the solvent (EtOAc preferred for easy workup). Cool to 0°C.

-

Addition: Dropwise add T3P solution .

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Workup: Add water. The T3P byproducts are water-soluble. Separate layers. Wash organic layer with 0.5 M HCl (careful with the pyridine moiety—keep pH > 4 if possible, or use Citric Acid) and NaHCO

. -

Isolation: Crystallization is often possible from EtOAc/Heptane.

Visualized Workflows

Reaction Pathway (Mechanism & Logic)

Figure 1: Mechanistic flow of the amide coupling reaction utilizing the this compound scaffold.

Decision Tree for Optimization

Figure 2: Decision matrix for selecting the optimal coupling reagent based on solubility and scale.

Troubleshooting & Critical Quality Attributes (CQA)

Impurity Profile

-

N-Acylation of Urea: Under forcing conditions (high temp, strong base like NaH), the imidazolidinone nitrogen (N3) can undergo acylation.

-

Control: Keep reaction temperature < 40°C and use mild bases (DIPEA).

-

-

Pyridine N-Oxide Formation: If using oxidative conditions or old solvents, the pyridine nitrogen may oxidize.

-

Control: Use fresh, anhydrous solvents and inert atmosphere.

-

Purification of Polar Amides

The product contains a basic pyridine and a polar urea.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link[1]

-

BenchChem. (n.d.).[1] this compound Product Entry. Retrieved October 26, 2023. Link

- Patterson, A. W., et al. (2011). Design and Synthesis of Factor Xa Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for aminomethylpyridine scaffolds in drug discovery).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1038283-11-2|1-(4-(Aminomethyl)phenyl)imidazolidin-2-one|BLD Pharm [bldpharm.com]

- 3. This compound | 1935405-08-5 | Benchchem [benchchem.com]

- 4. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives [mdpi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: Protecting Group Strategies for Aminomethyl Pyridine Derivatives

Abstract & Strategic Importance

Aminomethyl pyridine scaffolds are ubiquitous in medicinal chemistry, serving as critical linkers in kinase inhibitors (e.g., Imatinib analogs) and GPCR ligands. However, the coexistence of a nucleophilic primary amine and a basic/coordinating pyridine nitrogen creates a "dual-reactivity" paradox.

The Core Challenge:

-

Catalyst Poisoning: The pyridine nitrogen (

) and the free amine nitrogen ( -

Salt Management: Pyridinium salts are often hygroscopic and difficult to isolate, while free bases are highly polar and water-soluble.

-

Regioselectivity: The basicity of the pyridine ring can interfere with standard deprotection protocols (e.g., acid-catalyzed hydrolysis).

This guide provides a validated decision matrix and detailed protocols to navigate these challenges, moving beyond textbook definitions to field-proven strategies.

Strategic Selection Guide

Do not choose a protecting group (PG) based solely on the amine. You must choose it based on the downstream chemistry and the position of the aminomethyl group (2-, 3-, or 4-position).

Table 1: Protecting Group Decision Matrix for Pyridines

| Protecting Group | Stability Profile | Pyridine Compatibility | Recommended Application |

| Boc (tert-Butyloxycarbonyl) | Acid labile. Stable to base/nucleophiles.[1][2] | High. Best for general handling. | Standard synthesis; Suzuki/Buchwald couplings (prevents N-H acidity). |

| Cbz (Benzyloxycarbonyl) | Hydrogenolysis or Strong Acid (HBr).[3] | Medium. Warning: Pyridine poisons Pd/C catalysts during removal. | When acid-sensitive groups (acetals, t-butyl esters) are present elsewhere. |

| Phth (Phthalimide) | Hydrazine or hydroxide cleavage. | High. Completely masks the Nitrogen lone pair. | Crucial for 2-aminomethyl pyridines to prevent bidentate chelation of Pd catalysts. |

| Fmoc (Fluorenylmethoxycarbonyl) | Base labile (Piperidine).[1][4] | Low/Medium. Pyridine itself is a weak base; long storage can lead to slow degradation. | Solid-phase synthesis (SPPS) or when final product is acid-labile. |

| Bis-Boc ( | Acid labile. | High. Removes all H-bond donation. | Aggressive cross-coupling (e.g., C-H activation) where single Boc fails. |

Visualizing the Strategy

The following decision tree illustrates the logic flow for selecting the optimal strategy based on your synthetic constraints.

Figure 1: Decision logic for selecting protecting groups. Note the specific branch for 2-aminomethyl derivatives due to the chelation effect.

Detailed Protocols

Protocol A: The "Gold Standard" Boc Protection

Best for: Routine synthesis and scale-up.

The Challenge: Pyridines are nucleophilic. Using strong bases can lead to side reactions.[4] However, the pyridine ring itself can act as a catalyst for Boc-anhydride attack.

Materials:

-

Substrate: Aminomethyl pyridine derivative (1.0 equiv)

-

Reagent:

(1.1 equiv) -

Solvent: DCM (Dichloromethane) or THF

-

Base:

(1.2 equiv) - Optional if pyridine ring is electron-rich. -

Catalyst: DMAP (0.05 equiv) - Critical for electron-deficient pyridines.

Step-by-Step:

-

Dissolution: Dissolve amine in DCM (

). -

Additives: Add

. If the pyridine has electron-withdrawing groups (e.g., -Cl, -CN), add DMAP. -

Addition: Add

solution dropwise at -

Monitoring: Monitor by TLC. Note: The product will be less polar than the starting amine but may still streak due to the pyridine nitrogen.

-

Workup (Critical):

-

Wash with saturated

.[5] -

Do NOT wash with dilute acid (HCl/citric) to remove excess amine, as this will protonate your pyridine product and drag it into the aqueous layer.

-

Dry over

and concentrate.

-

Deprotection & Isolation (The "Sticky Salt" Issue):

-

Reagent:

in Dioxane. -

Procedure: Stir at RT. The product precipitates as the bis-HCl salt (pyridine

+ amine -

Troubleshooting: These salts are hygroscopic. Filter under nitrogen or a blanket of dry air. If the salt turns to oil, triturate with anhydrous

.

Protocol B: Cbz Deprotection (Overcoming Catalyst Poisoning)

Best for: Acid-sensitive substrates where Boc is not an option.

The Challenge: The pyridine nitrogen coordinates to the surface of Pd/C, effectively poisoning the catalyst and halting hydrogenolysis. Standard

The Solution: Use Pearlman’s Catalyst (

Step-by-Step:

-

Solvent System: Use MeOH or EtOH. Pro-Tip: Add 1.0 equiv of HCl or AcOH. Protonating the pyridine nitrogen reduces its ability to bind to the Pd surface.

-

Catalyst: Add

Pearlman’s Catalyst ( -

Hydrogen Source:

-

Method A (Standard):

balloon (1 atm). -

Method B (Transfer): Add Ammonium Formate (5-10 equiv) and reflux. This is often faster for stubborn pyridines.

-

-

Workup: Filter through Celite.

-

Warning: If you used acid in step 1, you must neutralize (basic resin or carbonate wash) to get the free base.

-

Protocol C: Avoiding Chelation in Cross-Coupling (Suzuki/Buchwald)

Best for: 2-aminomethyl pyridine derivatives undergoing Pd-catalyzed coupling.

The Mechanism of Failure: A free NH-Boc group at the 2-position allows the amide nitrogen and the pyridine nitrogen to bite the Palladium in a bidentate fashion. This halts the catalytic cycle.

Strategy: Fully mask the nitrogen using Phthalimide or Bis-Boc .

Phthalimide Protection Protocol:

-

Synthesis: React the corresponding halomethyl pyridine (e.g., 2-chloromethylpyridine) with Potassium Phthalimide in DMF at

. -

Coupling: Perform your Suzuki/Buchwald coupling. The bulky, non-protic phthalimide prevents chelation.

-

Deprotection:

-

Add Hydrazine hydrate (

) in EtOH. Reflux for 2 hours. -

Workup: The byproduct (phthalhydrazide) is insoluble in EtOH/DCM. Filter it off. The filtrate contains your amine.

-

Experimental Workflow Diagram

The following diagram details the workflow for a typical Suzuki coupling involving an aminomethyl pyridine, highlighting the critical "Fork in the Road" for 2-substituted derivatives.

Figure 2: Synthetic workflow emphasizing the divergence required for 2-substituted isomers to ensure successful metal catalysis.

References

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on stability and cleavage conditions).

-

BenchChem. Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine. Link

-

Organic Chemistry Portal. Cbz-Protected Amino Groups: Stability and Deprotection. Link

- Maligres, P. E., et al. "Synthesis of the orally active renin inhibitor aliskiren." Tetrahedron Letters, 2005. (Discusses catalytic hydrogenation difficulties with basic nitrogens).

-

Campeau, L. C., et al. "Pd-Catalyzed C-N Cross-Coupling Reactions of 3-Halo-2-aminopyridines." Journal of the American Chemical Society. Link (Discusses the chelation challenges in 2-aminopyridines).

-

Sigma-Aldrich. Application Note – N-Boc protection. Link

Sources

Topic: Crystallization Methods for 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to developing crystallization methods for the small molecule 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one (MW: 192.22 g/mol )[1]. The generation of high-quality crystalline material is a critical step in drug development, essential for purification, definitive structural elucidation via Single Crystal X-ray Diffraction (SCXRD), and ensuring the stability and consistency of an Active Pharmaceutical Ingredient (API)[2][3][4]. Due to the compound's structural features—a polar imidazolidinone core, a pyridine ring, and a primary aminomethyl group—it possesses significant hydrogen bonding capabilities that heavily influence its solubility and crystallization behavior[1][5][6]. This guide presents a systematic approach, beginning with solvent screening and followed by detailed protocols for four primary crystallization techniques: Slow Evaporation, Slow Cooling, Vapor Diffusion, and Anti-Solvent Addition. Each protocol is designed to be a self-validating system, with explanations of the underlying principles and troubleshooting advice to guide researchers in obtaining high-quality single crystals.

Introduction: The Importance of the Crystalline State

This compound is a heterocyclic compound with potential applications in medicinal chemistry[1]. Controlling the solid-state form of such a molecule is paramount. Crystallization is not merely a purification technique but the primary method for controlling critical physicochemical properties, including polymorphism, which can impact a drug's solubility, bioavailability, and stability[2].

The molecular structure of the target compound suggests a high propensity for forming hydrogen bonds through its aminomethyl (donor) and imidazolidinone (donor and acceptor) moieties. This characteristic indicates that polar, protic solvents may be effective, but also raises the challenge of preventing overly rapid precipitation, which results in amorphous material or poorly-formed microcrystals. The goal of any crystallization process is to achieve a state of supersaturation from which the solute molecules can slowly and orderly deposit onto a growing crystal lattice[7]. This guide provides the foundational methods to systematically explore conditions that favor this outcome.

Pre-Crystallization Essentials: Purity and Solubility

2.1. Starting Material Purity Successful crystallization depends heavily on the purity of the starting material. It is recommended to begin with material that is at least 90-95% pure, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects[8]. If the purity is uncertain, preliminary purification by column chromatography or a preliminary bulk recrystallization is advised.

2.2. Systematic Solvent Screening The cornerstone of developing a successful crystallization process is selecting an appropriate solvent system[9]. An ideal solvent or solvent system will exhibit moderate solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures[7].

Protocol: Qualitative Solubility Screening

-

Preparation: Aliquot approximately 1-2 mg of the compound into several small, clean glass vials (e.g., 1-dram vials).

-

Solvent Addition: To each vial, add a different candidate solvent dropwise (approx. 50 µL increments) while stirring or sonicating at room temperature.

-

Room Temperature Assessment: Record the approximate volume of solvent required to fully dissolve the compound. If it dissolves in <100 µL, it is "very soluble." If it requires 100-500 µL, it is "soluble." If it remains insoluble after adding 1 mL, it is "insoluble" or "sparingly soluble."

-

Elevated Temperature Assessment: For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently warm the vial (e.g., to 40-60°C) and observe if dissolution occurs.

-

Selection: Identify solvents that show a significant solubility differential with temperature. These are excellent candidates for Slow Cooling methods. Solvents that dissolve the compound well are candidates for Slow Evaporation or as the "good" solvent in Anti-Solvent and Vapor Diffusion methods. Sparingly soluble solvents are candidates for being the "anti-solvent."

Table 1: Suggested Solvents for Screening

| Solvent Class | Solvent | Boiling Point (°C) | Rationale for Inclusion | Predicted Solubility |

| Protic | Methanol | 65 | Strong hydrogen bonding potential. | Likely high |

| Ethanol | 78 | Similar to methanol, slightly less polar. | Likely high | |

| Isopropanol | 82 | Lower polarity, may offer better solubility gradient. | Moderate to high | |

| Water | 100 | Highly polar, potential for H-bonding. | Moderate to low | |

| Aprotic Polar | Acetonitrile | 82 | Polar, but cannot donate H-bonds. | Moderate |

| Acetone | 56 | Good solvent power, volatile. | Moderate | |

| Ethyl Acetate | 77 | Medium polarity, often a good choice.[8] | Low to moderate | |

| Tetrahydrofuran (THF) | 66 | Ethereal solvent, good for disrupting self-association. | Moderate | |

| Aprotic Non-Polar | Dichloromethane (DCM) | 40 | Low polarity, highly volatile. | Likely low |

| Toluene | 111 | Aromatic, can engage in π-π stacking. | Likely low |

Core Crystallization Protocols

The following protocols represent the most common and effective methods for obtaining single crystals of small organic molecules[3][10].

Method 1: Slow Evaporation

Principle: This technique involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly. As the solvent volume decreases, the solution becomes supersaturated, leading to crystal formation[8][11]. This method is straightforward and often a good first attempt[12].

Protocol Steps:

-

Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., one identified as "soluble" or "very soluble" in the screening) at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any particulate matter which could act as unwanted nucleation sites.

-

Cover the vial with parafilm and pierce it with 1-2 small holes using a needle. The number and size of the holes control the evaporation rate[13]. A slower rate is generally better.

-

Place the vial in a vibration-free location (e.g., a drawer or a quiet corner of a fume hood).

-

Monitor for crystal growth over several days to weeks.

Troubleshooting:

-

No Crystals/Oil Formation: Evaporation may be too fast. Use fewer/smaller holes or a less volatile solvent. Oiling out can also occur if the compound's solubility is too high in the chosen solvent[8].

-

Formation of Powder: Evaporation is likely too rapid, causing rapid precipitation instead of ordered crystal growth. Reduce the evaporation rate.

Method 2: Slow Cooling (Thermal Gradient)

Principle: This method leverages the common property of solids being more soluble in hotter solvents. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the solution cools, solubility decreases, leading to supersaturation and crystallization[7][14].

Protocol Steps:

-

In a small flask, add the compound and a minimal amount of a suitable solvent (one that showed poor solubility at RT but good solubility when heated).

-

Heat the solution gently (e.g., on a hotplate) while stirring until the compound is fully dissolved. If needed, add more solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.

-

Filter the hot solution quickly through a pre-warmed filter funnel or syringe filter into a clean, pre-warmed flask or vial. This removes insoluble impurities.

-

Cover the container and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (like a beaker of warm water or a Dewar flask)[14].

-

Once at room temperature, the flask can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal yield.

-

Collect crystals by filtration.

Troubleshooting:

-

No Crystals Form (Oversaturation): The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a "seed" crystal from a previous attempt to induce nucleation[14].

-

Premature Crystallization: If crystals form too quickly upon cooling, use slightly more solvent in the initial step to lower the saturation level.

Sources

- 1. This compound | 1935405-08-5 | Benchchem [benchchem.com]

- 2. pharmtech.com [pharmtech.com]

- 3. sptlabtech.com [sptlabtech.com]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Solvent screening for a hard-to-dissolve molecular crystal - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. atamankimya.com [atamankimya.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. unifr.ch [unifr.ch]

- 9. approcess.com [approcess.com]

- 10. iucr.org [iucr.org]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How To [chem.rochester.edu]

- 13. Slow Evaporation Method [people.chem.umass.edu]

- 14. science.uct.ac.za [science.uct.ac.za]

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalytic Hydrogenation of Aminomethyl Pyridine Derivatives

Welcome to the technical support center for the catalytic hydrogenation of aminomethyl pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize aminomethyl piperidines—critical building blocks in modern pharmaceuticals. The hydrogenation of a pyridine ring is a powerful and atom-economical transformation, but it presents unique challenges due to the inherent properties of the heterocyclic system.[1]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues, streamline your optimization process, and ensure safe, reproducible results.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts governing the hydrogenation of aminomethyl pyridines. Understanding these principles is the first step toward effective troubleshooting and optimization.

Q1: Why is the hydrogenation of the pyridine ring so challenging compared to other aromatic systems?

The primary challenges are twofold:

-

Aromaticity: The pyridine ring is an aromatic system, which imparts significant stability. Potent catalytic systems, often requiring elevated temperatures and high hydrogen pressures, are necessary to overcome this activation energy barrier.[1][2]

-

Catalyst Poisoning: The Lewis basic nitrogen atom in both the starting pyridine and the saturated piperidine product can act as a catalyst poison.[1] The lone pair of electrons on the nitrogen atom strongly coordinates to the surface of the transition metal catalyst (e.g., Palladium, Platinum), blocking active sites required for hydrogen activation and transfer.[3] This inhibition can lead to slow, incomplete, or completely stalled reactions.

Q2: What is the most effective strategy to overcome catalyst poisoning by the nitrogen atom?

The most common and effective strategy is to perform the hydrogenation in an acidic medium.[4]

Causality: By using a protic solvent like glacial acetic acid or adding a strong acid, the basic nitrogen of the pyridine substrate and piperidine product is protonated.[1][3] This protonation has two key benefits:

-

Activates the Ring: The resulting pyridinium salt is more electron-deficient, which facilitates its reduction.[4]

-

Prevents Poisoning: Protonation effectively "masks" the nitrogen lone pair, preventing it from binding to and deactivating the catalyst's active sites.[3]

The diagram below illustrates this core concept.

Caption: Mechanism of catalyst poisoning and mitigation by acid.

Q3: How do I select the right catalyst for my aminomethyl pyridine hydrogenation?

Catalyst selection is critical and depends on the substrate's specific functional groups and the desired outcome. Heterogeneous catalysts from the Platinum Group Metals (PGMs) are most effective.[1]

| Catalyst | Typical Loading | Common Solvents | Pressure (bar) | Temp (°C) | Key Characteristics & Insights |

| 10% Pd/C | 5-10 mol% | Acetic Acid, Alcohols | 10-80 | 25-80 | A workhorse catalyst, but highly susceptible to nitrogen poisoning; requires acidic conditions.[1][3] Often used for its cost-effectiveness. Can cause dehalogenation of aryl halides.[2] |

| PtO₂ (Adams') | 1-5 mol% | Acetic Acid, Alcohols | 50-100 | 25-60 | Very active and often effective where Pd/C fails.[5] It is typically used in acidic media for pyridine reductions.[5][6] |

| 5% Rh/C or Rh₂O₃ | 0.5-5 mol% | TFE, HFIP, Alcohols | 5-50 | 25-60 | Rhodium catalysts often show excellent activity and greater resistance to nitrogen poisoning than palladium.[3][7] They can be effective under milder conditions and tolerate a range of functional groups.[7] |

| 5% Ru/C | 1-5 mol% | Water, Alcohols | 30-100 | 80-120 | Ruthenium catalysts can exhibit the highest activity for pyridine hydrogenation but may require higher temperatures and pressures.[8] |

Senior Scientist Tip: For a novel substrate, a parallel screen of PtO₂ and Rh/C in acetic acid is an excellent starting point to quickly identify a lead catalyst.

Q4: Can the position of the aminomethyl group (2-, 3-, or 4-) affect the reaction?

Yes, the isomer can influence reactivity. The electronic and steric environment of the pyridine ring changes with the substituent position. While general principles apply to all isomers, you may observe differences in reaction rates. For example, a study on various substituted pyridines found that electronic factors played an important role in the reaction process, with reactivity varying based on substituent position.[8] Steric hindrance near the nitrogen, particularly at the 2- and 6-positions, can also impact the rate of hydrogenation.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during experiments.

Caption: Decision workflow for troubleshooting low reaction conversion.

Problem: My reaction is stalled or shows very low conversion.

-

Possible Cause 1: Catalyst Poisoning. This is the most common cause.[3] Even with an acidic solvent, the product piperidine is a stronger base than the starting pyridine and can still inhibit the catalyst as its concentration increases.

-

Solution A (Increase Severity): Increase the hydrogen pressure and/or temperature. Harsher conditions can sometimes overcome the energy barrier and catalyst inhibition.[2][3]

-

Solution B (Increase Catalyst Loading): While not atom-economical, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can provide more active sites to compensate for poisoning.[3]

-